molecular formula C24H24N6O3S2 B11456135 N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B11456135
M. Wt: 508.6 g/mol
InChI Key: BLVJHEIZWUIICI-UHFFFAOYSA-N
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Description

N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE is a complex organic compound that features a combination of several heterocyclic structures, including thiazole, triazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be summarized as follows:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Formation of the Triazole Ring: The triazole ring is typically formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Coupling of the Thiazole and Triazole Rings: The thiazole and triazole rings are coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where the amine group of the triazole-thiazole intermediate reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its unique structural features.

    Biological Studies: It is used in biological assays to study its effects on various cellular pathways and its potential as a therapeutic agent.

    Chemical Research: The compound serves as a model for studying the reactivity of heterocyclic compounds and their interactions with other molecules.

    Industrial Applications: Potential use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE
  • **N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE

Uniqueness

The uniqueness of N-{[4-(2,5-DIMETHYLPHENYL)-5-({[(1,3-THIAZOL-2-YL)CARBAMOYL]METHYL}SULFANYL)-4H-1,2,4-TRIAZOL-3-YL]METHYL}-3-METHOXYBENZAMIDE lies in its combination of multiple heterocyclic rings, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H24N6O3S2

Molecular Weight

508.6 g/mol

IUPAC Name

N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide

InChI

InChI=1S/C24H24N6O3S2/c1-15-7-8-16(2)19(11-15)30-20(13-26-22(32)17-5-4-6-18(12-17)33-3)28-29-24(30)35-14-21(31)27-23-25-9-10-34-23/h4-12H,13-14H2,1-3H3,(H,26,32)(H,25,27,31)

InChI Key

BLVJHEIZWUIICI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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